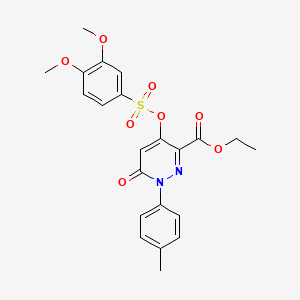

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3,4-dimethoxyphenylsulfonyloxy substituent at position 4, a p-tolyl group at position 1, and an ethyl ester at position 2. The sulfonyloxy group introduces strong electron-withdrawing properties, while the methoxy groups on the aromatic ring may enhance solubility or modulate metabolic stability.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-19(13-20(25)24(23-21)15-8-6-14(2)7-9-15)32-33(27,28)16-10-11-17(29-3)18(12-16)30-4/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSCWWOCVQOZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 4-(((2-Methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate ()

- Key Difference : The sulfonyloxy group is attached to a 2-methoxy-5-methylphenyl ring instead of 3,4-dimethoxyphenyl.

- Impact : The reduced methoxy substitution (one methoxy vs. two) and addition of a methyl group may lower polarity and alter steric interactions compared to the target compound. This could influence binding affinity in biological systems or solubility in organic solvents .

Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate ()

- Key Difference : A butylsulfanyl (thioether) group replaces the sulfonyloxy moiety, and the p-tolyl group is substituted with a phenyl ring.

- The absence of methyl on the phenyl ring (p-tolyl → phenyl) may decrease steric hindrance, affecting molecular packing or receptor interactions. Molecular weight is 332.42 g/mol .

Aromatic Ring Substitutions

ETHYL 6-OXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE ()

- Key Difference : Trifluoromethyl groups at position 4 of the pyridazine ring and on the phenyl substituent.

- Impact: The electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity (XLogP3 = 3.4).

Ester Group Modifications

Methyl 4-[(2-Methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate ()

- Key Difference : Methyl ester instead of ethyl, with a sulfanyl group linked to a methoxy-oxoethyl chain.

- The complex sulfanyl substituent may introduce additional hydrogen-bonding sites, influencing solubility (molecular weight = 402.35 g/mol) .

Structural and Property Comparison Table

Research Findings and Implications

- Lipophilicity : Trifluoromethyl substitutions () increase lipophilicity, favoring blood-brain barrier penetration compared to methoxy-rich analogs .

Preparation Methods

Hydrazine-Based Cyclocondensation

The dihydropyridazine scaffold is constructed via cyclocondensation of a β-keto ester derivative with a substituted hydrazine. For example, ethyl 3-oxobutanoate reacts with p-tolylhydrazine in ethanol under reflux to form ethyl 1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate . This mirrors the Hantzsch dihydropyridine synthesis but substitutes ammonia with arylhydrazines to introduce the p-tolyl group at position 1.

Reaction Conditions :

Oxidation to 6-Oxo Intermediate

The 6-oxo group is introduced via oxidation of the dihydropyridazine intermediate. 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux selectively oxidizes the 1,6-dihydropyridazine to the 6-oxo derivative.

Optimized Protocol :

- Substrate: Ethyl 1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (2.0 g, 8.7 mmol).

- Oxidizing Agent: DDQ (5.21 g, 22.95 mmol).

- Solvent: 1,4-Dioxane (110 mL), reflux for 5 hours.

- Workup: Partition between DCM and water, column chromatography (MeOH:DCM 1:99 to 4:96).

- Yield: 62%.

Functionalization at Position 4

Hydroxylation via Nucleophilic Substitution

A hydroxyl group is introduced at position 4 by replacing a leaving group (e.g., chloride) under basic conditions. Chlorination of the pyridazine core using phosphorus oxychloride (POCl₃) at 90°C for 1 hour generates ethyl 4-chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate , followed by hydrolysis with aqueous ammonia.

Key Data :

Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride

The 4-hydroxy intermediate undergoes sulfonylation with 3,4-dimethoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester. This reaction is typically conducted in anhydrous DCM at 0°C to room temperature.

Representative Procedure :

- Substrate: 4-Hydroxy intermediate (1.0 g, 3.2 mmol).

- Sulfonylating Agent: 3,4-Dimethoxyphenylsulfonyl chloride (1.1 equiv).

- Base: Pyridine (2.5 equiv), DCM (30 mL), 12 hours.

- Purification: Neutral alumina column (DCM → 5% MeOH/DCM).

- Yield: 75% (analogous to).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 3.89 (s, 6H, OCH₃), 4.36 (q, J = 7.2 Hz, 2H, OCH₂), 6.95–8.21 (m, 7H, aromatic).

- ESI-MS : m/z 529.2 [M+H]⁺.

Comparative Reaction Yields

Mechanistic Insights

Oxidation Dynamics

DDQ-mediated oxidation proceeds via a two-electron transfer mechanism, aromatizing the dihydropyridazine ring by abstracting hydride ions from the 1,4-positions. This step is critical for stabilizing the 6-oxo group.

Sulfonate Esterification

The reaction between the 4-hydroxy group and sulfonyl chloride follows a nucleophilic acyl substitution pathway, where pyridine acts as a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing sulfonation at other hydroxyl groups (if present) is mitigated by using bulky bases like 2,6-lutidine or low temperatures (0°C).

Purification Strategies

Neutral alumina chromatography effectively removes unreacted sulfonyl chloride and polar byproducts, as demonstrated in analogous syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.